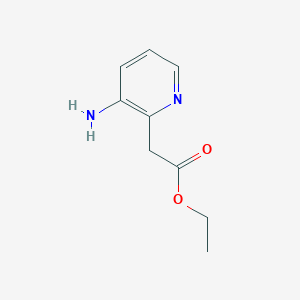

Ethyl 2-(3-aminopyridin-2-YL)acetate

説明

Contextual Significance of Pyridine-Based Chemical Entities in Modern Chemistry

Pyridine (B92270) and its derivatives are cornerstone scaffolds in modern chemistry, particularly in the realm of medicinal chemistry and drug discovery. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a prevalent feature in a vast number of FDA-approved drugs. researchgate.net Its prevalence is due to a combination of favorable physicochemical properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. researchgate.net

Furthermore, the pyridine scaffold is known to enhance the aqueous solubility and metabolic stability of drug candidates, key parameters in determining the pharmacokinetic profile of a therapeutic agent. nih.gov The versatility of the pyridine ring allows for functionalization at multiple positions, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its biological activity and selectivity. This adaptability has cemented the role of pyridine-based compounds as "privileged structures" in the design of novel therapeutics for a wide range of diseases. researchgate.net

Distinctive Structural Attributes and Chemical Opportunities of the 3-Aminopyridin-2-ylacetate Scaffold

The scaffold of Ethyl 2-(3-aminopyridin-2-yl)acetate possesses a unique arrangement of functional groups that provides significant opportunities for chemical synthesis. The key feature is the ortho-positioning of an amino group at the C3 position and an ethyl acetate (B1210297) group at the C2 position of the pyridine ring. This specific 1,2-disubstitution pattern makes the molecule a prime precursor for a variety of cyclization reactions.

The proximity of the nucleophilic amino group and the electrophilic ester functionality facilitates intramolecular condensation, leading to the formation of fused heterocyclic systems. acs.org These reactions are pivotal for constructing more complex molecular architectures, such as pyrido[1,2-a]pyrimidines and related bicyclic structures, which are themselves important pharmacophores found in numerous biologically active compounds. mdpi.com The reactivity of this scaffold allows it to serve as a versatile building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs.

Evolution of Research Trajectories Pertaining to the Compound and Related Structures

Research involving aminopyridine derivatives has evolved significantly over the decades, driven by their utility as key intermediates in the synthesis of pharmaceuticals and other functional materials. researchgate.net While extensive literature on Ethyl 2-(3-aminopyridin-2-yl)acetate itself is not widespread, its role can be understood through the broader context of aminopyridine esters as synthetic building blocks. Initially, research focused on fundamental synthesis methods for aminopyridines, such as the Chichibabin amination or Hofmann rearrangement of nicotinamide. wikipedia.orgchemicalbook.com

More recently, the focus has shifted towards the development of highly functionalized aminopyridine derivatives that can be used in more complex synthetic pathways. The development of compounds like Ethyl 2-(3-aminopyridin-2-yl)acetate is indicative of this trend, where the molecule is not an end-product but a crucial intermediate. Its structure is tailored for subsequent reactions, particularly those that build complex heterocyclic systems. For example, related aminopyridine structures are key components in the synthesis of modern therapeutics like Risdiplam, which features a 4H-pyrido[1,2-a]pyrimidin-4-one core that can be constructed from such precursors. mdpi.com This highlights a research trajectory moving from simple amine synthesis to the strategic design of multi-functional intermediates for streamlined assembly of complex target molecules.

Current Gaps in Knowledge and Future Research Imperatives for Ethyl 2-(3-aminopyridin-2-YL)acetate

Despite its potential, Ethyl 2-(3-aminopyridin-2-yl)acetate remains a relatively under-explored compound in dedicated academic studies. The primary gap in knowledge lies in the full characterization of its reactivity profile. While its potential for cyclization is clear from its structure, a comprehensive investigation into the scope and limitations of these reactions under various conditions (e.g., acid-catalyzed, base-catalyzed, metal-catalyzed) is lacking. researchgate.net

Future research imperatives should therefore focus on several key areas:

Exploration of Novel Cyclization Strategies: Systematically investigating the reaction of Ethyl 2-(3-aminopyridin-2-yl)acetate with a diverse range of electrophiles to synthesize novel libraries of fused heterocyclic compounds, such as imidazopyridines or pyridotriazines. mdpi.comresearchgate.net

Application in Medicinal Chemistry: Utilizing the compound as a starting material for the synthesis of new chemical entities to be screened for various biological activities. The resulting fused heterocyclic systems are known to target a wide range of biological pathways. nih.govresearchgate.net

Development of Greener Synthetic Routes: Devising more efficient, atom-economical, and environmentally benign methods for the synthesis of the title compound itself.

Coordination Chemistry: Investigating the potential of Ethyl 2-(3-aminopyridin-2-yl)acetate and its derivatives to act as ligands for metal complexes, which could have applications in catalysis or materials science.

Addressing these research areas will help to fully unlock the synthetic potential of this versatile chemical scaffold and expand its utility in advanced chemical research.

Data Tables

Table 1: Physicochemical Properties of Ethyl 2-(3-aminopyridin-2-YL)acetate

This table summarizes the key identifiers and calculated properties of the compound.

| Property | Value | Source |

| CAS Number | 295327-27-4 | achemblock.com |

| Molecular Formula | C9H12N2O2 | achemblock.com |

| Molecular Weight | 180.21 g/mol | achemblock.com |

| IUPAC Name | ethyl 2-(3-aminopyridin-2-yl)acetate | achemblock.com |

| SMILES | CCOC(=O)CC1=NC=CC=C1N | achemblock.com |

| Monoisotopic Mass | 180.08987 Da | uni.lu |

| Predicted XlogP | 0.4 | uni.lu |

Table 2: Research Applications of Related Aminopyridine Scaffolds

This table highlights the diverse applications of aminopyridine-based structures in various fields of research, illustrating the potential avenues for Ethyl 2-(3-aminopyridin-2-yl)acetate.

| Research Area | Application of Aminopyridine Scaffold | Key Findings |

| Medicinal Chemistry | Development of drug candidates against neglected tropical diseases. | Aminopyridine moieties can improve aqueous solubility and metabolic stability of potential drugs. nih.gov |

| Drug Discovery | Synthesis of kinase inhibitors for cancer therapy. | The aminopyridine core can act as a hinge-binding motif in inhibitors for kinases like MPS1 and Aurora kinases. |

| Organic Synthesis | Precursors for fused heterocyclic systems. | Ortho-substituted aminopyridines are key intermediates for constructing complex scaffolds like pyrido[1,2-a]pyrimidines. mdpi.com |

| Antimicrobial Research | Synthesis of novel antibacterial agents. | Aminopyridine derivatives have been shown to possess potent activity against various bacterial strains. stmjournals.in |

| Neuroscience | Development of agents for neurological disorders. | 4-Aminopyridine is used for the symptomatic treatment of multiple sclerosis by blocking potassium channels. |

Structure

3D Structure

特性

IUPAC Name |

ethyl 2-(3-aminopyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)6-8-7(10)4-3-5-11-8/h3-5H,2,6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLUPVJZCRIMAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for Ethyl 2 3 Aminopyridin 2 Yl Acetate and Its Precursors

Established Synthetic Pathways: A Critical Review

Traditional synthetic routes to Ethyl 2-(3-aminopyridin-2-yl)acetate often rely on sequential, well-established organic reactions. These pathways typically involve the construction of the pyridine (B92270) ring followed by the careful introduction and manipulation of functional groups at the C2 and C3 positions.

Esterification Reactions for Carboxylic Acid Precursors

One of the most fundamental methods for preparing esters is the acid-catalyzed esterification of a carboxylic acid with an alcohol, commonly known as the Fischer-Speier esterification. mdpi.com This approach is directly applicable to the synthesis of Ethyl 2-(3-aminopyridin-2-yl)acetate from its corresponding carboxylic acid precursor, 2-(3-aminopyridin-2-yl)acetic acid.

Mechanism of Fischer Esterification:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of ethanol (B145695) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. nih.gov

A plausible route to the necessary precursor, 2-(3-aminopyridin-2-yl)acetic acid, could start from the commercially available Ethyl 2-(3-nitropyridin-2-yl)acetate. This route would involve two key steps:

Hydrolysis of the ester to the carboxylic acid, 2-(3-nitropyridin-2-yl)acetic acid.

Subsequent reduction of the nitro group to an amine, yielding the desired 2-(3-aminopyridin-2-yl)acetic acid, which can then be subjected to Fischer esterification.

Nucleophilic Substitutions and Condensation Approaches

Nucleophilic aromatic substitution (SNAr) on an activated pyridine ring is a powerful strategy for introducing the acetate (B1210297) side chain. A common precursor for this approach is 2-chloro-3-nitropyridine (B167233), where the chlorine atom at the 2-position is activated towards nucleophilic attack by the strong electron-withdrawing nitro group at the 3-position. stackexchange.comresearchgate.net

The reaction can be carried out with a suitable carbon nucleophile, such as the enolate of ethyl acetate or a related synthetic equivalent like the Reformatsky reagent derived from ethyl bromoacetate. For instance, treating 2-chloro-3-nitropyridine with the sodium salt of diethyl malonate, followed by hydrolysis and decarboxylation, would yield the desired carbon skeleton. A more direct approach involves the reaction with the enolate of ethyl acetate, typically generated using a strong base like lithium diisopropylamide (LDA) or sodium hydride (NaH). researchgate.net

An alternative condensation strategy is the Japp-Klingemann reaction, which is used to synthesize hydrazones from β-keto-esters and aryl diazonium salts. wikipedia.orgorganicreactions.org This reaction could be adapted to form a pyridylhydrazone, which could then be converted to the corresponding pyridylacetic acid derivative. acs.org

| Reaction Type | Starting Materials | Key Reagents | Intermediate/Product |

| SNAr | 2-Chloro-3-nitropyridine, Diethyl malonate | Sodium ethoxide (NaOEt) | Diethyl 2-(3-nitropyridin-2-yl)malonate |

| SNAr | N-Substituted Pyridinone, Ethyl 2-chloroacetate | Sodium Hydride (NaH) | N-alkylated pyridinone with acetate side chain researchgate.net |

| Japp-Klingemann | β-keto-ester, Pyridyl diazonium salt | Base | Pyridylhydrazone wikipedia.org |

Multi-Step Conversions Involving Pyridine Functionalization

A robust and highly adaptable method for synthesizing Ethyl 2-(3-aminopyridin-2-yl)acetate involves a multi-step sequence starting from readily available pyridine derivatives. A prime example of this strategy begins with 2-chloro-3-nitropyridine. nih.govresearchgate.net

The synthetic sequence is as follows:

Introduction of the Acetate Moiety: The first step is a nucleophilic aromatic substitution reaction. The enolate of an acetate equivalent, such as ethyl cyanoacetate (B8463686) or diethyl malonate, displaces the chloride at the C2 position of 2-chloro-3-nitropyridine. The choice of nucleophile is critical; using a malonate or cyanoacetate derivative often leads to higher yields, although it necessitates a subsequent hydrolysis and decarboxylation step to afford the mono-substituted acetate side chain. This reaction typically proceeds under basic conditions at elevated temperatures.

Reduction of the Nitro Group: The second step focuses on the functionalization at the C3 position. The nitro group of the resulting Ethyl 2-(3-nitropyridin-2-yl)acetate is reduced to the primary amine. ambeed.com This transformation is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. ambeed.com Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be employed effectively.

This sequential approach allows for the controlled and regioselective introduction of the required functional groups, making it a reliable and frequently employed pathway in pyridine chemistry.

Innovative and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, atom-economical, and environmentally benign methodologies. In the context of Ethyl 2-(3-aminopyridin-2-yl)acetate synthesis, this translates to a focus on catalytic strategies that minimize waste and reduce the number of synthetic steps.

Catalytic Strategies: Transition Metal and Organocatalysis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis and offer an elegant approach to forming the C-C bond between the pyridine ring and the acetate side chain. Specifically, the α-arylation of esters provides a direct route to the target molecule.

This reaction would involve the coupling of a 2-halo-3-aminopyridine, such as 2-bromo-3-aminopyridine, with an enolate of ethyl acetate. The catalyst system typically consists of a palladium(0) or palladium(II) precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine (B1218219) ligand. The choice of ligand is crucial for the reaction's success, with biaryl phosphines like XPhos often providing excellent results. researchgate.net A strong, non-nucleophilic base, such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu), is required to generate the ester enolate in situ.

Proposed Palladium-Catalyzed α-Arylation:

Aryl Halide: 2-Bromo-3-aminopyridine

Ester: Ethyl acetate

Palladium Source: Pd(OAc)₂

Ligand: XPhos or similar bulky phosphine

Base: LiHMDS

Solvent: Toluene or Dioxane

This catalytic method is highly attractive due to its potential for high yields and functional group tolerance, avoiding the harsh conditions sometimes required in classical nucleophilic substitution reactions.

| Component | Example | Function |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Forms the active Pd(0) catalyst |

| Phosphine Ligand | XPhos, SPhos | Stabilizes the catalyst, promotes oxidative addition and reductive elimination |

| Base | LiHMDS, NaOtBu | Generates the ester enolate nucleophile |

| Aryl Halide | 2-Bromo-3-aminopyridine | Electrophilic coupling partner |

Acid-Catalyzed Additions and Cyclizations

Acid catalysis plays a significant role in the synthesis of the pyridine nucleus and the elaboration of its side chains. In the context of producing aminopyridine esters, acids can catalyze addition reactions, such as the Michael addition of an amine to an α,β-unsaturated ester, a key step in building the side chain.

For instance, a common strategy involves the reaction of 2-aminopyridine (B139424) with ethyl acrylate (B77674). While this specific reaction leads to the 3-(pyridin-2-yl-amino)propionate isomer, the principle of using an acid catalyst like glacial acetic acid or a stronger acid like trifluoromethanesulfonic acid is broadly applicable. patsnap.comgoogle.comgoogle.com The acid protonates the acrylate, increasing its electrophilicity and facilitating the nucleophilic attack by the amino group of the pyridine.

The general reaction is as follows: 2-Aminopyridine + Ethyl Acrylate --(Acid Catalyst)--> Ethyl 3-(pyridin-2-ylamino)propanoate

Optimization of this reaction involves careful selection of the acid catalyst and reaction temperature. For example, using glacial acetic acid with 2-aminopyridine and ethyl acrylate at 80-85°C has been shown to be effective. patsnap.comgoogle.com Post-reaction workup typically involves neutralization with a base, such as sodium carbonate, to isolate the final product. patsnap.com

Acid-catalyzed cyclization reactions are also fundamental to forming the pyridine ring itself. While specific routes to Ethyl 2-(3-aminopyridin-2-YL)acetate via this method are not extensively detailed in the literature, general methodologies for pyridine synthesis often rely on acid-promoted condensation and cyclization of dicarbonyl compounds with ammonia (B1221849) or amine sources.

Biocatalytic Transformations

Biocatalysis offers a powerful and green alternative to traditional chemical synthesis, providing high enantiopurity and selectivity under mild reaction conditions. bohrium.commdpi.com For the synthesis of amine-containing pharmaceuticals, including aminopyridine derivatives, several classes of enzymes are particularly relevant. mdpi.com These include transaminases (TAs), imine reductases (IREDs), and monoamine oxidases (MAOs). bohrium.com

While specific biocatalytic routes to Ethyl 2-(3-aminopyridin-2-YL)acetate are not yet established in published literature, the application of these enzyme classes to similar structures is well-documented. bohrium.commdpi.com A hypothetical biocatalytic approach could involve:

Asymmetric amination: A suitable keto-ester precursor could be stereoselectively aminated using a transaminase to install the chiral amino group.

Reductive amination: An imine reductase could be employed in a cascade reaction to convert a ketone to a chiral amine with high enantiomeric excess. bohrium.com

These enzymatic methods are advantageous as they often eliminate the need for protecting groups and can be performed in aqueous media, reducing the reliance on organic solvents. mdpi.com The development of novel biocatalysts through protein engineering continues to expand the scope of these transformations for complex molecule synthesis.

Flow Chemistry and Continuous Processing Techniques

Flow chemistry has emerged as a transformative technology for the synthesis of fine chemicals and pharmaceuticals, offering enhanced safety, reproducibility, and scalability. The synthesis of heterocyclic compounds, including aminopyridine derivatives, is particularly amenable to flow processing. uc.pt

A continuous flow process for a multi-step synthesis avoids the isolation of potentially hazardous intermediates. For example, a "catch-react-release" methodology has been described for the synthesis of 2-aminopyrimidine (B69317) derivatives. uc.pt In this approach, a reagent is immobilized on a solid support within a flow reactor. Successive reagents and catalysts are then passed through the reactor to build the molecule step-by-step on the support before the final product is cleaved and collected. uc.pt

This strategy could be adapted for the synthesis of Ethyl 2-(3-aminopyridin-2-YL)acetate precursors. The benefits include:

Improved Heat and Mass Transfer: Precise temperature control minimizes side reactions.

Enhanced Safety: Small reaction volumes reduce the risks associated with exothermic reactions or hazardous reagents.

Automation: Continuous processing allows for automated production with minimal manual intervention.

Scalability: Production can be scaled up by running the system for longer periods or by using parallel reactors.

Microwave-Assisted and Solvent-Free Methodologies

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govderpharmachemica.compsu.edu The synthesis of various aminopyridine derivatives has been successfully achieved using this technology. researchgate.netmdpi.com

Microwave irradiation directly heats the reactants and solvent, leading to a rapid temperature increase and often enhancing reaction rates. psu.edu For example, the synthesis of N-(pyridin-3-yl)-2-tosylacetamide derivatives was achieved in good yields under microwave irradiation at 65-70°C, a significant improvement over conventional heating methods. mdpi.com Similarly, Biginelli-type reactions to form dihydropyrimidines, which share structural motifs with pyridines, are efficiently conducted under microwave conditions. omicsonline.org

Solvent-free synthesis , often combined with microwave heating, represents a greener chemistry approach by minimizing volatile organic compounds. nih.govsemanticscholar.org Multicomponent reactions (MCRs) are particularly well-suited for solvent-free conditions. The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been demonstrated through a one-pot, solvent-free reaction of enaminones, malononitrile (B47326), and a primary amine. researchgate.netnih.govsemanticscholar.org This method is simple, fast, and provides easy access to a variety of substituted 2-aminopyridines. nih.govsemanticscholar.org The reaction often proceeds by simply heating the mixture of reactants. mdpi.com

Optimization of Reaction Parameters and Scale-Up Investigations

The transition from a laboratory-scale procedure to a large-scale industrial process requires rigorous optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness.

For the synthesis of aminopyridine derivatives, key parameters to optimize include temperature, reaction time, solvent, and the choice and loading of the catalyst. In multicomponent reactions for 2-aminopyridines, studies have shown that temperature is a critical factor. For example, in a solvent-free synthesis of a 2-amino-3-cyanopyridine, increasing the temperature from room temperature to 100°C dramatically increased the product yield from 0% to 92%. nih.govsemanticscholar.org

The table below illustrates the optimization of reaction conditions for the synthesis of a substituted 2-aminopyridine (2b) from enaminone (1a), malononitrile, and benzylamine. nih.govsemanticscholar.org

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | - | - | r.t. | 24 | 0 |

| 2 | - | - | 40 | 24 | 20 |

| 3 | - | - | 60 | 12 | 45 |

| 4 | - | - | 80 | 6 | 70 |

| 5 | - | - | 100 | 1 | 92 |

| 6 | - | Ethanol | Reflux | 12 | 60 |

| 7 | - | Acetonitrile (B52724) | Reflux | 12 | 55 |

| 8 | Piperidine (B6355638) | - | 100 | 1 | 95 |

| Data sourced from studies on multicomponent synthesis of 2-aminopyridine derivatives. nih.govsemanticscholar.org |

Scaling up these reactions presents challenges such as heat transfer, mixing, and handling of materials. For solvent-free reactions, ensuring homogenous mixing on a large scale is critical. Flow chemistry provides a robust solution for scale-up, as production can be increased by extending the operation time rather than increasing the reactor volume, thereby maintaining optimal reaction conditions. uc.pt

Mechanistic Insights into Reaction Pathways

Understanding the reaction mechanism is fundamental for optimizing conditions and controlling product formation. The synthesis of 2-aminopyridines via multicomponent reactions is believed to proceed through a cascade of reactions. A plausible mechanism for the formation of 2-amino-3-cyanopyridines from an enaminone, malononitrile, and a primary amine involves several key steps: nih.gov

Knoevenagel Condensation: The enaminone reacts with malononitrile to form an intermediate.

Michael Addition: This intermediate then reacts with a primary amine at the nitrile groups.

Intramolecular Cyclization: The resulting product undergoes an intramolecular cyclization.

Aromatization: The final step is an aromatization to yield the stable 2-aminopyridine ring structure. nih.gov

In other systems, such as the formation of N-substituted pyridones from oxazoline[3,2-a]pyridinium intermediates, the reaction pathway is dictated by the nature of the nucleophile. nih.gov Anilines and alkylamines tend to attack one position leading to C-O bond cleavage, while other amines can lead to C-N bond cleavage, highlighting the subtle electronic and steric factors that govern reaction outcomes. nih.gov

Regioselectivity and Stereoselectivity Control in Synthesis

Controlling regioselectivity is paramount when synthesizing substituted pyridines to ensure the correct placement of functional groups on the ring. For example, in the synthesis of Ethyl 2-(3-aminopyridin-2-YL)acetate, the amino group must be at the C3 position and the acetate side chain at the C2 position.

The regioselectivity of nucleophilic additions to the pyridine ring can be controlled by using N-activated pyridines, such as pyridine-N-oxides. acs.orgacs.org The N-oxide group alters the electronic distribution in the ring, directing nucleophilic attack. Another advanced strategy involves the use of transient pyridyne intermediates. nih.gov The substitution pattern on the pyridyne precursor can influence the distortion of the aryne triple bond, thereby directing the regioselective addition of nucleophiles to either the C3 or C4 position. nih.gov Electron-withdrawing substituents can polarize the pyridyne, favoring nucleophilic attack at a specific carbon. nih.gov

Stereoselectivity becomes important when chiral centers are present. While the target compound itself is achiral, precursors or related derivatives may be chiral. As discussed in the biocatalysis section, enzymes like transaminases and imine reductases are highly effective at creating stereocenters with excellent enantiomeric purity, offering a powerful method for stereoselective synthesis in this class of compounds. bohrium.commdpi.com

Chemical Transformations and Derivatization Strategies of Ethyl 2 3 Aminopyridin 2 Yl Acetate

Reactivity Profiling of the Pyridine (B92270) Nucleus

The pyridine ring is an electron-deficient heterocycle, which influences its susceptibility to various chemical transformations. The presence of both an activating amino group and a deactivating ethyl acetate (B1210297) group on the ring of Ethyl 2-(3-aminopyridin-2-yl)acetate creates a complex reactivity profile.

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring, particularly at the C2, C4, and C6 positions. quora.comquora.com However, the strong activating effect of the amino group at the C3 position counteracts this deactivation. The directing effects of the substituents in Ethyl 2-(3-aminopyridin-2-yl)acetate are summarized below.

Amino Group (-NH₂ at C3): As a powerful activating group, the amino moiety directs electrophiles to the ortho (C2 and C4) and para (C6) positions through resonance donation.

Ethyl Acetate Group (-CH₂COOEt at C2): This group is sterically bulky and moderately deactivating, which can hinder substitution at the adjacent C3 position, although its primary electronic influence is on the position it occupies.

Pyridine Nitrogen: Deactivates the ring towards electrophiles, with the strongest effect at the α (C2, C6) and γ (C4) positions.

The outcome of an EAS reaction is a balance of these electronic and steric factors. For 3-aminopyridine (B143674), the amino group's directing effect typically guides incoming electrophiles to positions 2, 4, and 6. In the target molecule, the C2 position is already substituted. Therefore, electrophilic attack is predicted to occur at the C4 and C6 positions.

To overcome the ring's deactivation and control regioselectivity, the amino group can be protected, for example, as a pivaloylamide or a Boc-carbamate. nih.govacs.org This protected group can then direct ortho-lithiation, allowing for the introduction of an electrophile at a specific position. For instance, nitration of a protected 3-aminopyridine derivative, N,N'-di-(3-pyridyl)-urea, has been shown to occur at the C2 position. google.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Electronic Effect of -NH₂ | Electronic Effect of Pyridine N | Steric Hindrance | Overall Predicted Reactivity |

|---|---|---|---|---|

| C4 | Activating (ortho) | Deactivating (gamma) | Low | Favorable site for substitution |

| C5 | Deactivating (meta) | Deactivating (beta) | Low | Unfavorable site for substitution |

| C6 | Activating (para) | Deactivating (alpha) | Low | Potentially favorable site for substitution |

Nucleophilic Aromatic Substitution at the Pyridine Ring

Direct Nucleophilic Aromatic Substitution (SNAr) on an unsubstituted pyridine ring is difficult unless a good leaving group is present and the ring is activated by strong electron-withdrawing groups. The amino group in Ethyl 2-(3-aminopyridin-2-yl)acetate is a poor leaving group.

However, SNAr can be facilitated through several strategies:

Activation via Metal Complexation: The pyridine ring can be activated towards nucleophilic attack by forming a transition-metal complex. For example, ruthenium(II) catalysts can form a transient η⁶-pyridine complex, which increases the ring's electrophilicity and enables SNAr reactions with nucleophiles like amines. thieme-connect.comx-mol.netresearchgate.netthieme-connect.de

Introduction of a Leaving Group: A common strategy involves first introducing a halogen atom onto the pyridine ring. For example, 3-amino-4-halopyridines can undergo subsequent intramolecular SNAr reactions. acs.org

Chichibabin Reaction: While the classic Chichibabin amination typically occurs at the C2 or C4 positions of unsubstituted pyridine with sodium amide, its application to a pre-functionalized ring like the target molecule would be complex and likely lead to a mixture of products or reaction at other sites. youtube.com

Oxidation and Reduction of the Heterocyclic Core

The heterocyclic core of Ethyl 2-(3-aminopyridin-2-yl)acetate can undergo both oxidation and reduction reactions.

Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or peroxomonosulfuric acid (PMSA), also known as Caro's acid. ontosight.airesearchgate.netarkat-usa.org The formation of the N-oxide can alter the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. The amino group itself can also be susceptible to oxidation depending on the reagents and conditions used. researchgate.net

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This reaction typically requires a metal catalyst and a hydrogen source. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high yield and chemoselectivity, especially given the presence of the reducible ester group.

Table 2: Catalysts for Pyridine Ring Hydrogenation

| Catalyst | Conditions | Outcome | Reference(s) |

|---|---|---|---|

| Rhodium Oxide (Rh₂O₃) | H₂ (5 bar), 40 °C, TFE | Reduction of various unprotected pyridines | rsc.org |

| Palladium on Carbon (Pd/C) | H₂ (6 bar), 30-50 °C, H₂O/DCM, acidic additive | Selective reduction of pyridinecarbonitriles | rsc.org |

| Rhodium/Platinum Oxides | H₂ (various pressures), various solvents | Hydrogenation of alkylaminopyridines | acs.org |

Functional Group Transformations at the Amino Moiety

The primary amino group at the C3 position is a key site for a wide range of functionalization reactions, allowing for the synthesis of a diverse library of derivatives.

Amidation and Ureation Reactions

The nucleophilic amino group readily reacts with acylating agents and isocyanates to form amides and ureas, respectively.

Amidation: The amino group can be acylated using acid chlorides, anhydrides, or carboxylic acids activated with coupling reagents to form the corresponding amides. researchgate.netchemimpex.com These reactions are typically straightforward and high-yielding.

Ureation: Ureas are synthesized by reacting the amino group with isocyanates. Alternatively, reagents like phosgene (B1210022) or its equivalents can be used, followed by the addition of another amine. google.comorganic-chemistry.org Modern methods also utilize carbon dioxide as a C1 source in the presence of a catalyst to form carbamic acids, which can then be converted to ureas. acs.orggoogle.com The synthesis of N-trifluoromethyl ureas from 3-aminopyridine derivatives has also been reported. thieme-connect.com

Alkylation and Acylation of the Amine

Acylation: As mentioned in the amidation section, acylation of the amino group is a facile process. Studies on the acetylation of 3-aminopyridine with acetic anhydride (B1165640) show that the reaction occurs directly at the exocyclic amino nitrogen. publish.csiro.au This is in contrast to 4-aminopyridine, which can react through a ring N-acetyl intermediate.

Alkylation: Direct N-alkylation of the amino group in aminopyridines using alkyl halides can be challenging because of competitive alkylation at the more basic ring nitrogen, leading to pyridinium (B92312) salt formation. researchgate.net To achieve selective mono-alkylation at the amino group, specific methods have been developed:

Reductive Amination: A facile N-monoalkylation can be achieved by reacting the aminopyridine with a carboxylic acid in the presence of a reducing agent like sodium borohydride. researchgate.net

N-Aminopyridinium Salts: Using N-aminopyridinium salts as ammonia (B1221849) surrogates allows for a self-limiting alkylation reaction that selectively produces secondary amines. chemrxiv.orgacs.org

Table 3: Methods for Selective N-Alkylation of Aminopyridines

| Method | Reagents | Key Feature | Reference(s) |

|---|---|---|---|

| Reductive Amination | Carboxylic Acid, Sodium Borohydride | Mild conditions, good yields for mono-alkylation | researchgate.net |

| Pyridinium Salt Intermediate | N-Aryl-N-aminopyridinium salts, Alkyl Halide, Cs₂CO₃ | In situ depyridylation avoids over-alkylation | chemrxiv.orgacs.org |

Formation of Schiff Bases and Imine Derivatives

The primary amino group in ethyl 2-(3-aminopyridin-2-yl)acetate readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. ekb.eg This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net The formation of the azomethine (–C=N–) group is a key transformation that introduces new structural diversity and allows for further functionalization. ekb.eg

The reaction conditions for Schiff base formation can vary, with some syntheses occurring at room temperature in solvents like ethanol (B145695) or acetonitrile (B52724), while others may require refluxing for several hours. ekb.egnih.gov The choice of solvent and catalyst can influence the reaction rate and yield. ekb.eg For instance, catalysts such as CeCl3·7H2O have been used to facilitate these reactions under solvent-free conditions. ekb.eg

These Schiff base derivatives are not merely synthetic intermediates; many exhibit a range of biological activities, including antibacterial, antifungal, and antioxidant properties. ekb.egnih.gov The incorporation of different aromatic aldehydes can modulate these properties.

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Reaction Conditions | Product Type |

|---|---|---|---|

| Ethyl 2-(3-aminopyridin-2-yl)acetate | Aromatic Aldehydes | Ethanol, reflux | Aromatic Schiff Base |

| Ethyl 2-(3-aminopyridin-2-yl)acetate | Substituted Benzaldehydes | n-BuOH, reflux | Substituted Imine Derivative |

| Ethyl 2-(3-aminopyridin-2-yl)acetate | Salicylaldehyde | Ethanol, p-toluenesulfonic acid (catalyst) | Salicylaldehyde Schiff Base |

Modifications and Reactions Involving the Ethyl Ester Group

The ethyl ester group of ethyl 2-(3-aminopyridin-2-yl)acetate is also amenable to a variety of chemical transformations, providing another avenue for derivatization.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(3-aminopyridin-2-yl)acetic acid. This reaction can be carried out under either acidic or basic conditions. chemguide.co.uklibretexts.org

Acid-catalyzed hydrolysis: This is a reversible reaction where the ester is heated with an excess of water in the presence of a strong acid catalyst, such as dilute hydrochloric acid or sulfuric acid. chemguide.co.uklibretexts.org To drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.uk

Base-catalyzed hydrolysis (Saponification): This method involves heating the ester with a strong base, like sodium hydroxide (B78521) solution. youtube.com This reaction is irreversible because the resulting carboxylate ion is resonance-stabilized and shows little affinity for the alcohol. youtube.com The reaction yields the salt of the carboxylic acid and ethanol. Subsequent acidification is required to obtain the free carboxylic acid. mnstate.edu

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For example, reacting ethyl 2-(3-aminopyridin-2-yl)acetate with methanol (B129727) in the presence of an acid catalyst would yield methyl 2-(3-aminopyridin-2-yl)acetate and ethanol.

This process is an equilibrium reaction, and strategies such as using a large excess of the reactant alcohol or removing one of the products (e.g., ethanol) can be employed to shift the equilibrium towards the desired product. biofueljournal.comdoaj.org Acid catalysts like sulfuric acid and p-toluenesulfonic acid, as well as heterogeneous catalysts like Amberlyst resins, have been effectively used in transesterification reactions. researchgate.netscielo.br

The ethyl ester group can be converted into an amide by reacting it with an amine. This direct amidation can be catalyzed by Lewis acids such as iron(III) chloride under solvent-free conditions. nih.gov The reaction is generally effective with both primary and secondary amines and can be completed in relatively short reaction times with good yields. nih.gov The formation of a stabilized intermediate complex, where the carbonyl oxygen and pyridine nitrogen coordinate to the iron catalyst, is thought to facilitate this transformation. nih.gov

Hydrazinolysis involves the reaction of the ester with hydrazine (B178648) hydrate, typically with heating, to produce the corresponding acid hydrazide, 2-(3-aminopyridin-2-yl)acetohydrazide. This hydrazide is a key intermediate for the synthesis of various heterocyclic compounds, such as pyrazoles, triazoles, and oxadiazoles, through subsequent cyclization reactions.

| Reaction Type | Reagent | Typical Conditions | Product |

|---|---|---|---|

| Hydrolysis (Acidic) | H2O, H+ (e.g., HCl, H2SO4) | Heat under reflux | 2-(3-aminopyridin-2-yl)acetic acid |

| Hydrolysis (Basic) | NaOH(aq) or KOH(aq) | Heat under reflux, then H+ workup | 2-(3-aminopyridin-2-yl)acetic acid |

| Transesterification | R'OH, H+ or base catalyst | Heat, removal of ethanol | Alkyl 2-(3-aminopyridin-2-yl)acetate |

| Amidation | R'R''NH, FeCl3 | Heat, solvent-free | 2-(3-aminopyridin-2-yl)-N,N-dialkylacetamide |

| Hydrazinolysis | N2H4·H2O | Heat | 2-(3-aminopyridin-2-yl)acetohydrazide |

Expansion and Annulation Reactions Leading to Novel Heterocyclic Systems

The strategic placement of the amino and ethyl acetate groups on the pyridine ring of ethyl 2-(3-aminopyridin-2-yl)acetate makes it an excellent precursor for the synthesis of fused heterocyclic systems through annulation reactions.

Cyclocondensation reactions are a powerful tool for the construction of polyazaheterocycles. nih.gov These reactions involve the reaction of two or more functional groups to form a new ring. In the case of ethyl 2-(3-aminopyridin-2-yl)acetate, both the amino group and the active methylene (B1212753) of the acetate group can participate in these reactions.

For example, cyclocondensation with 1,2-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazinone or quinoxalinone derivatives. nih.gov The reaction mechanism often involves an initial condensation to form an imine or enamine intermediate, followed by an intramolecular cyclization and subsequent elimination of a small molecule like water or ethanol. nih.govresearchgate.net The regiochemistry of these reactions can sometimes be controlled by the reaction conditions. nih.gov

These annulation strategies provide access to a diverse range of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Construction of Fused Pyridine Derivatives (e.g., imidazopyridines)

The strategic positioning of a primary amino group and an adjacent acetate substituent in Ethyl 2-(3-aminopyridin-2-yl)acetate makes it a valuable precursor for the synthesis of bicyclic heterocyclic systems, where the pyridine ring is fused to another heterocycle. This is achieved through cyclocondensation reactions, where both the amino group and the active methylene of the acetate chain participate in the formation of the new ring. A notable example of this strategy is the synthesis of pyrido[2,3-b]pyrazine (B189457) derivatives, which are important scaffolds in medicinal chemistry.

Synthesis of Pyrido[2,3-b]pyrazin-2(1H)-one Scaffolds

Detailed research, particularly within patent literature, has demonstrated a robust method for converting Ethyl 2-(3-aminopyridin-2-yl)acetate into the pyrido[2,3-b]pyrazin-2(1H)-one core structure. This transformation is a two-step process initiated by the acylation of the 3-amino group, followed by an intramolecular cyclization.

The reaction sequence begins with the treatment of Ethyl 2-(3-aminopyridin-2-yl)acetate with an oxalyl derivative, such as oxalyl chloride, in a suitable solvent. This step leads to the formation of an intermediate N-(2-(2-ethoxy-2-oxoethyl)pyridin-3-yl)oxalamic acid derivative. The subsequent and crucial step involves an intramolecular condensation reaction. Upon heating, the nitrogen atom of the pyridine ring attacks the terminal ester carbonyl of the oxalamic acid sidechain, leading to the closure of the second six-membered ring. This cyclization is accompanied by the elimination of ethanol, resulting in the formation of the stable, fused aromatic system of 3-(2-ethoxy-2-oxoethyl)-1H-pyrido[2,3-b]pyrazin-2(1H)-one.

This synthetic route highlights the utility of Ethyl 2-(3-aminopyridin-2-yl)acetate as a building block for creating complex heterocyclic frameworks. The reaction proceeds by forming a stable six-membered pyrazinone ring fused to the initial pyridine core.

The table below summarizes the key transformation in the synthesis of the pyrido[2,3-b]pyrazin-2(1H)-one derivative.

| Reactant | Reagent | Key Intermediate | Final Product | Reaction Type |

|---|---|---|---|---|

| Ethyl 2-(3-aminopyridin-2-yl)acetate | 1. Oxalyl Chloride 2. Heat | N-(2-(2-ethoxy-2-oxoethyl)pyridin-3-yl)oxalamic acid ester | 3-(2-ethoxy-2-oxoethyl)-1H-pyrido[2,3-b]pyrazin-2(1H)-one | Acylation followed by Intramolecular Cyclocondensation |

Advanced Analytical and Spectroscopic Investigations of Ethyl 2 3 Aminopyridin 2 Yl Acetate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. emerypharma.com For Ethyl 2-(3-aminopyridin-2-YL)acetate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete spectral assignment and structural confirmation. omicsonline.org

1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides the initial assessment of the proton environments. For Ethyl 2-(3-aminopyridin-2-YL)acetate, distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring, the methylene (B1212753) and methyl protons of the ethyl ester group, the acetate (B1210297) methylene protons, and the amino group protons are expected. The chemical shifts (δ) are influenced by the electronic effects of the nitrogen atom in the ring and the amino and ester functional groups. The multiplicity of the signals (singlet, doublet, triplet, etc.) reveals the number of neighboring protons, which is crucial for establishing connectivity.

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom in the molecule. The chemical shifts indicate the type of carbon (e.g., aromatic, carbonyl, aliphatic), providing a carbon skeleton fingerprint of the compound.

Table 1: Predicted ¹H and ¹³C NMR Data for Ethyl 2-(3-aminopyridin-2-YL)acetate

| Atom Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyridine C3-NH₂ | ~4.5-5.5 (broad s, 2H) | - |

| Pyridine H4 | ~6.8-7.0 (dd, 1H) | ~120-125 |

| Pyridine H5 | ~7.2-7.4 (dd, 1H) | ~135-140 |

| Pyridine H6 | ~7.9-8.1 (dd, 1H) | ~145-150 |

| Pyridine C2 | - | ~150-155 |

| Pyridine C3 | - | ~140-145 |

| Pyridine C6 | - | ~145-150 |

| Acetate CH₂ | ~3.7-3.9 (s, 2H) | ~35-40 |

| Carbonyl C=O | - | ~170-175 |

| Ethyl O-CH₂ | ~4.1-4.3 (q, 2H) | ~60-65 |

| Ethyl CH₃ | ~1.2-1.4 (t, 3H) | ~10-15 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary based on solvent and other conditions. s=singlet, dd=doublet of doublets, t=triplet, q=quartet.

2D NMR: While 1D NMR provides fundamental data, 2D NMR techniques are necessary to resolve ambiguities and definitively piece together the molecular structure. slideshare.netlibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. emerypharma.com For Ethyl 2-(3-aminopyridin-2-YL)acetate, cross-peaks would be observed between the methyl and methylene protons of the ethyl group, and among the coupled protons on the pyridine ring (H4, H5, and H6). libretexts.org This confirms their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each carbon atom that bears protons.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) studies investigate time-dependent processes such as conformational changes or tautomerism. researchgate.net For Ethyl 2-(3-aminopyridin-2-YL)acetate, DNMR could be employed to study the rotational barrier around the single bond connecting the pyridine ring and the acetate's methylene group (C2-CH₂).

At low temperatures, the rotation around this bond might be slow enough on the NMR timescale to result in distinct signals for different conformers. As the temperature is raised, the rate of rotation increases, leading to the coalescence of these signals into a time-averaged spectrum. By analyzing the changes in the NMR line shape as a function of temperature, it is possible to calculate the activation energy for this rotational process. Such studies provide valuable insight into the molecule's flexibility and the preferred conformations in solution.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. slideshare.net

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a molecule, as very few combinations of atoms will have the same exact mass. For Ethyl 2-(3-aminopyridin-2-YL)acetate (C₉H₁₂N₂O₂), the monoisotopic mass is 180.08987 Da. uni.lu An HRMS measurement confirming this exact mass would provide strong evidence for the compound's elemental composition, distinguishing it from other potential isomers.

Table 2: Predicted HRMS Data for Ethyl 2-(3-aminopyridin-2-YL)acetate

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | [C₉H₁₃N₂O₂]⁺ | 181.09715 |

| [M+Na]⁺ | [C₉H₁₂N₂O₂Na]⁺ | 203.07909 |

| [M+K]⁺ | [C₉H₁₂N₂O₂K]⁺ | 219.05303 |

| [M-H]⁻ | [C₉H₁₁N₂O₂]⁻ | 179.08259 |

Data sourced from PubChemLite. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. youtube.com This process provides detailed structural information by revealing how the molecule breaks apart. nih.gov The fragmentation pathways are characteristic of the molecule's structure and functional groups.

For the [M+H]⁺ ion of Ethyl 2-(3-aminopyridin-2-YL)acetate (m/z 181.1), several characteristic fragmentation pathways can be predicted:

Loss of ethylene (B1197577) (C₂H₄): A common fragmentation for ethyl esters is the loss of an ethylene molecule (28 Da) via a McLafferty rearrangement, leading to a fragment ion at m/z 153.1.

Loss of ethoxy radical (•OC₂H₅): Cleavage of the ester bond can result in the loss of an ethoxy radical (45 Da), producing an acylium ion at m/z 136.1.

Loss of ethanol (B145695) (C₂H₅OH): Neutral loss of ethanol (46 Da) could occur, resulting in a fragment at m/z 135.1.

Cleavage of the pyridine ring: The pyridine ring itself can undergo cleavage, leading to smaller characteristic fragments. nih.gov

Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ of Ethyl 2-(3-aminopyridin-2-YL)acetate

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Fragment m/z |

| 181.1 | [M+H - C₂H₄]⁺ | Ethylene | 153.1 |

| 181.1 | [M+H - •OC₂H₅]⁺ | Ethoxy radical | 136.1 |

| 181.1 | [M+H - C₂H₅OH]⁺ | Ethanol | 135.1 |

| 181.1 | [M+H - COOC₂H₅]⁺ | Ethyl formate (B1220265) group | 108.1 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov The technique involves directing an X-ray beam at a single crystal of the compound and analyzing the resulting diffraction pattern. wordpress.com This analysis yields a detailed electron density map from which a model of the molecular structure can be built and refined.

For Ethyl 2-(3-aminopyridin-2-YL)acetate, a successful X-ray crystallographic analysis would provide a wealth of information, including:

Unambiguous confirmation of the molecular constitution and connectivity.

Precise bond lengths, bond angles, and torsion angles.

The conformation of the molecule in the solid state, including the orientation of the ethyl acetate side chain relative to the pyridine ring.

Details of intermolecular interactions, such as hydrogen bonding involving the amino group and the ester's carbonyl oxygen, which dictate how the molecules pack together in the crystal lattice.

While a specific crystal structure for Ethyl 2-(3-aminopyridin-2-YL)acetate is not publicly available, data from structurally similar compounds, such as other substituted pyridine or ethyl acetate derivatives, can provide an example of the type of crystallographic data that would be obtained. nih.govmdpi.com

Table 4: Example Crystallographic Data for a Small Organic Molecule

| Parameter | Example Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 10.453 |

| c (Å) | 12.011 |

| α (°) | 90 |

| β (°) | 101.54 |

| γ (°) | 90 |

| Volume (ų) | 1047.2 |

| Z (molecules/unit cell) | 4 |

| R-factor | < 0.05 |

Note: This is representative data and not the actual data for the title compound. Data is modeled after typical values for similar small organic molecules.

Conformation and Torsion Angle Analysis

The three-dimensional structure of Ethyl 2-(3-aminopyridin-2-YL)acetate is defined by the spatial arrangement of its constituent atoms and the rotation around its single bonds. Torsion angle analysis, typically performed using X-ray crystallography, is crucial for defining the preferred conformation of the molecule in the solid state. For related compounds, studies have shown that the flexibility of the ethyl acetate side chain can lead to different conformations.

For instance, in the crystal structure of a similar compound, ethyl 2-(3-amino-4-hydroxyphenyl)acetate, two distinct conformations of the ethoxycarbonyl groups were observed within the same crystal lattice. nih.gov These were characterized by different terminal C-C-O-C torsion angles of 83.6° and -171.1°, resulting in "twisted" and "straight chain" conformations, respectively. nih.gov This demonstrates that even subtle changes in the crystal packing environment can significantly influence the conformation of the flexible ethyl acetate group.

Table 1: Representative Torsion Angles in Related Acetate Derivatives

| Compound | Torsion Angle | Value (°) | Conformation |

|---|---|---|---|

| Ethyl 2-(3-amino-4-hydroxyphenyl)acetate (Molecule 1) | C1—C2—O1—C3 | 83.6 | Twisted |

| Ethyl 2-(3-amino-4-hydroxyphenyl)acetate (Molecule 2) | C11—C12—O4—C13 | -171.1 | Straight Chain |

Intermolecular Interactions and Hydrogen Bonding Networks

The intermolecular forces within the crystal lattice of Ethyl 2-(3-aminopyridin-2-YL)acetate are dominated by hydrogen bonds. The molecule possesses key functional groups capable of acting as hydrogen bond donors and acceptors: the primary amino group (-NH2), the pyridine ring nitrogen, and the carbonyl oxygen of the ester group.

These interactions are fundamental to the stability of the crystal structure. In related aminopyridine structures, intermolecular N–H···N hydrogen bonds are a consistent feature, forming bridges between the amino groups and the nitrogen atoms of the pyrimidine (B1678525) ring. mdpi.com For Ethyl 2-(3-aminopyridin-2-YL)acetate, one can expect the formation of robust hydrogen-bonded networks. The amino group's hydrogen atoms can form bonds with the carbonyl oxygen of a neighboring molecule (N-H···O) or the pyridine nitrogen of another (N-H···N). The crystal structure of ethyl 2-(3-amino-4-hydroxyphenyl)acetate, for example, is stabilized by a network of intermolecular N—H⋯O, O—H⋯N, and C—H⋯O hydrogen bonds. nih.gov The formation of these directional bonds leads to predictable supramolecular assemblies, often resulting in complex three-dimensional networks. mdpi.comresearchgate.net

Polymorphism and Crystal Engineering

Polymorphism is the ability of a substance to crystallize into more than one distinct crystal structure, with each form exhibiting different physical properties. mdpi.com This phenomenon is of great importance in materials science and pharmaceuticals. researchgate.net The potential for polymorphism in Ethyl 2-(3-aminopyridin-2-YL)acetate arises from the different possible arrangements and conformations of the molecules in the solid state, primarily driven by variations in the hydrogen bonding network. mdpi.com

Crystal engineering principles can be applied to control the crystallization process and selectively produce a desired polymorph. researchgate.net By understanding the key supramolecular synthons—the predictable recognition events between molecules—it is possible to design crystal structures with specific properties. For this compound, the primary synthons would involve the hydrogen bonds formed by the amino group and the pyridine nitrogen. Different crystallization conditions (e.g., solvent, temperature, pressure) could favor different hydrogen bonding motifs, leading to the formation of distinct polymorphs. For example, a study of N-(1,3-thiazol-2-yl)benzamide revealed three different polymorphs, each with unique hydrogen-bonded dimer arrangements. mdpi.com This highlights how subtle differences in molecular packing can result in multiple crystalline forms.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying functional groups and studying molecular interactions. encyclopedia.pub The spectra provide a unique "fingerprint" for the molecule based on the vibrational modes of its chemical bonds. researchgate.netnih.gov

For Ethyl 2-(3-aminopyridin-2-YL)acetate, the IR and Raman spectra would be characterized by specific bands corresponding to its functional groups. The N-H stretching vibrations of the primary amino group are expected to appear in the 3300-3500 cm⁻¹ region. The C=O stretching vibration of the ester group will produce a strong, characteristic band, typically around 1730-1750 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) would be observed in the 1400-1600 cm⁻¹ region. The C-O stretching of the ester group will also give rise to distinct bands in the 1000-1300 cm⁻¹ range.

These spectral features are sensitive to the molecule's environment. For example, the involvement of the N-H and C=O groups in hydrogen bonding would typically cause a shift in their corresponding vibrational frequencies to lower wavenumbers and a broadening of the bands. Comparing experimental spectra with theoretical calculations from methods like Density Functional Theory (DFT) can aid in the precise assignment of vibrational modes. nih.govillinois.edu

Table 2: Predicted Characteristic Vibrational Frequencies for Ethyl 2-(3-aminopyridin-2-YL)acetate

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Ester (-COOEt) | C=O Stretch | 1730 - 1750 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

| Ester (-COOEt) | C-O Stretch | 1000 - 1300 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating, identifying, and quantifying chemical substances. They are widely used to assess the purity of synthesized compounds like Ethyl 2-(3-aminopyridin-2-YL)acetate and to monitor the progress of chemical reactions. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile, thermally sensitive compounds such as Ethyl 2-(3-aminopyridin-2-YL)acetate. A typical method would involve reversed-phase chromatography, where a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase.

The mobile phase would likely consist of a mixture of water (often with a pH modifier like formic acid or ammonium (B1175870) acetate to ensure the amino group is in a consistent protonation state) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the pyridine ring is a strong chromophore. By developing a validated HPLC method, one can accurately quantify the purity of the compound and detect the presence of starting materials, byproducts, or degradation products at very low levels. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jocpr.com It is best suited for compounds that are volatile and thermally stable. While Ethyl 2-(3-aminopyridin-2-YL)acetate itself has limited volatility due to its polar amino group and relatively high molecular weight, it can be analyzed by GC-MS after chemical derivatization. researchgate.net

Derivatization involves converting the polar -NH2 group into a less polar, more volatile functional group. A common approach is silylation, where the active hydrogens of the amino group are replaced with a trimethylsilyl (B98337) (TMS) group. This process reduces the molecule's polarity and boiling point, making it amenable to GC analysis. The subsequent mass spectrometry analysis provides detailed structural information based on the fragmentation pattern of the derivatized molecule, which is invaluable for confirming the identity of the compound and identifying unknown impurities. jmaterenvironsci.com

Computational and Theoretical Chemical Studies of Ethyl 2 3 Aminopyridin 2 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for providing detailed insights into the electronic structure and predicting the reactivity of molecules. These methods allow for the investigation of molecular properties that may be difficult or impossible to determine experimentally.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine a molecule's optimized geometry and various electronic properties. For Ethyl 2-(3-aminopyridin-2-yl)acetate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find the ground-state energy and the most stable molecular conformation.

The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule. Electronic properties such as the distribution of electron density, dipole moment, and Mulliken atomic charges can also be computed. researchgate.net The atomic charges indicate the partial positive or negative character of each atom, which is crucial for understanding intermolecular interactions and identifying potential reactive sites. For instance, the nitrogen atoms of the pyridine (B92270) ring and the amino group, along with the oxygen atoms of the ester group, are expected to carry negative charges, marking them as potential sites for electrophilic attack or hydrogen bonding.

| Parameter Type | Parameter | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C=O (Ester) | 1.21 |

| C-N (Pyridine Ring) | 1.34 | |

| C-NH2 | 1.37 | |

| Bond Angles (°) | O=C-O (Ester) | 124.5 |

| C-C-NH2 | 121.0 | |

| C-N-C (Pyridine Ring) | 117.5 | |

| Mulliken Atomic Charges (e) | O (Carbonyl) | -0.55 |

| N (Pyridine) | -0.60 | |

| N (Amino) | -0.85 |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. rsc.org

For Ethyl 2-(3-aminopyridin-2-yl)acetate, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly involving the lone pair of the amino group and the π-system of the ring. The LUMO is likely distributed over the pyridine ring and the electron-withdrawing ethyl acetate (B1210297) group. youtube.com Analysis of the FMOs helps predict how the molecule will interact with other reagents. researchgate.net

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Energy Gap (ΔE) | 4.90 |

Quantum chemical calculations are also instrumental in predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. DFT methods can be used to calculate vibrational frequencies corresponding to infrared (IR) spectra and chemical shifts for nuclear magnetic resonance (NMR) spectra. nih.gov

Predicted IR spectra can help assign experimental absorption bands to specific functional groups within the molecule. For Ethyl 2-(3-aminopyridin-2-yl)acetate, key vibrational modes would include the N-H stretching of the amino group, the C=O stretching of the ester, and various C-N and C-C stretching modes within the pyridine ring. nih.gov Similarly, calculated ¹H and ¹³C NMR chemical shifts provide a theoretical benchmark to compare with experimental results, confirming the proposed molecular structure. nih.gov

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Symmetric/Asymmetric Stretching | 3350 - 3500 |

| Ester (C=O) | Stretching | 1735 |

| Pyridine Ring (C=N) | Stretching | 1580 - 1610 |

| Ester (C-O) | Stretching | 1150 - 1250 |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that exist in a variety of conformations. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By simulating the molecule's behavior in a given environment (e.g., in a solvent like water), MD can explore its conformational landscape.

For Ethyl 2-(3-aminopyridin-2-yl)acetate, MD simulations would be particularly useful for understanding the flexibility of the ethyl acetate side chain. These simulations can reveal the preferred orientations of this chain relative to the pyridine ring, the stability of intramolecular hydrogen bonds, and how the molecule interacts with solvent molecules. This information is crucial for understanding how the molecule might adapt its shape to fit into a biological receptor.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Targets (mechanistic, in silico focus)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential tools in drug discovery and medicinal chemistry. collaborativedrug.com They aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov QSAR models use statistical methods to create a mathematical relationship between chemical descriptors and a measured activity, such as the inhibition of an enzyme. nih.gov

A QSAR study on a series of analogs of Ethyl 2-(3-aminopyridin-2-yl)acetate would involve calculating a wide range of molecular descriptors. nih.gov These descriptors quantify various aspects of the molecule's structure, including steric (e.g., molecular volume), electronic (e.g., atomic charges, dipole moment), and hydrophobic (e.g., LogP) properties. mdpi.com By analyzing how these descriptors change across a series of molecules with varying activity, a predictive model can be built. Such a model can then be used to design new, more potent compounds and to understand the key structural features required for biological activity. frontiersin.org

Predicting how a small molecule (ligand) will bind to a biological macromolecule (target), such as a protein or enzyme, is a central goal of computational drug design. nih.govarxiv.org Molecular docking is a primary technique used for this purpose. Docking algorithms predict the preferred orientation of a ligand within a target's binding site and estimate the strength of the interaction, often expressed as a binding affinity or docking score. researchgate.net

For Ethyl 2-(3-aminopyridin-2-yl)acetate, a molecular docking study would involve placing the molecule into the active site of a specific enzyme. The simulation would then explore different poses, evaluating them based on a scoring function that accounts for interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov For example, the amino group and the pyridine nitrogen could act as hydrogen bond donors or acceptors, while the aromatic ring could engage in π-π stacking with aromatic residues in the enzyme's active site. nih.gov These predictions are invaluable for hypothesizing a mechanism of action and for guiding the rational design of more effective inhibitors.

Pharmacophore Development from Molecular Features

The development of a pharmacophore model for a molecule like Ethyl 2-(3-aminopyridin-2-YL)acetate is a critical step in drug discovery, aiming to identify the essential steric and electronic features required for biological activity. This process involves identifying key molecular features that could interact with a biological target.

For Ethyl 2-(3-aminopyridin-2-YL)acetate, the key pharmacophoric features would likely include:

Hydrogen Bond Donors: The primary amino group (-NH₂) on the pyridine ring is a significant hydrogen bond donor.

Hydrogen Bond Acceptors: The nitrogen atom within the pyridine ring and the carbonyl oxygen of the ester group can act as hydrogen bond acceptors.

Aromatic Ring: The pyridine ring itself provides an aromatic feature, capable of engaging in π-π stacking or hydrophobic interactions.

Hydrophobic Features: The ethyl group of the ester provides a hydrophobic region that can interact with nonpolar pockets in a target protein.

A hypothetical pharmacophore model can be constructed based on these features. The spatial arrangement of these points in a three-dimensional model is crucial for its interaction with a specific biological target. Computational software can be used to generate and refine such models, often by comparing the structures of several active molecules to find common features.

Table 1: Potential Pharmacophoric Features of Ethyl 2-(3-aminopyridin-2-YL)acetate

| Feature Type | Location on Molecule | Potential Interaction |

| Hydrogen Bond Donor | Amino group (-NH₂) | Interaction with electronegative atoms (e.g., Oxygen, Nitrogen) in a receptor. |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interaction with hydrogen bond donors in a receptor. |

| Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O) | Interaction with hydrogen bond donors in a receptor. |

| Aromatic Ring | Pyridine Ring | π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in a receptor. |

| Hydrophobic Center | Ethyl Group (-CH₂CH₃) | Interaction with hydrophobic pockets in a receptor. |

The development of such a pharmacophore model would be instrumental in virtual screening campaigns to identify other compounds with similar interaction capabilities, potentially leading to the discovery of new therapeutic agents.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational transition state analysis is a powerful tool for understanding the mechanisms of chemical reactions. For a molecule like Ethyl 2-(3-aminopyridin-2-YL)acetate, this could be applied to study its synthesis or its reactions with biological molecules. A common reaction involving aminopyridines is cyclization to form fused heterocyclic systems, which are prevalent in many biologically active compounds.

For instance, the intramolecular cyclization of a derivative of Ethyl 2-(3-aminopyridin-2-YL)acetate could be investigated. Density Functional Theory (DFT) is a common computational method used for such studies. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.

A hypothetical reaction could involve the acylation of the amino group followed by an intramolecular cyclization. The transition state for the cyclization step would be of particular interest. Computational analysis would involve locating the transition state structure and calculating its energy, which provides the activation energy barrier for the reaction.

Table 2: Hypothetical Computational Data for a Cyclization Reaction

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters of Transition State |

| Reactant | B3LYP/6-31G(d) | 0.0 | - |

| Transition State | B3LYP/6-31G(d) | +25.4 | Forming C-N bond distance: 2.1 Å |

| Product | B3LYP/6-31G(d) | -15.2 | - |

Note: The data in this table is hypothetical and for illustrative purposes only.

The results of such a computational study would provide valuable insights into the feasibility of the reaction, the stability of intermediates, and the factors influencing the reaction rate. This information is crucial for optimizing reaction conditions in synthetic chemistry and for understanding potential metabolic pathways in a biological context. Studies on related N-aryl-2-aminopyridines have shown that transition metals can catalyze cyclization reactions, and computational analysis can help elucidate the role of the catalyst in lowering the activation energy barrier. nih.gov

Exploration of Biological Activity and Mechanistic Insights Strictly in Vitro and in Silico

Investigations into Enzyme Inhibition and Modulation

There is currently no available data from in vitro or in silico studies describing the effects of Ethyl 2-(3-aminopyridin-2-YL)acetate on any enzyme systems.

Protease and Other Enzyme Class Modulation

Scientific literature lacks any reports on the modulation of proteases or other enzyme classes by Ethyl 2-(3-aminopyridin-2-YL)acetate. Although aminopyridine-containing molecules have been explored as inhibitors for enzymes like BACE1, there is no specific information available for the title compound. nih.gov

Kinetic Characterization of Enzyme-Inhibitor Interactions

In the absence of any identified enzyme inhibition data for Ethyl 2-(3-aminopyridin-2-YL)acetate, no kinetic characterization of its potential interactions with enzymes has been reported.

Receptor Binding and Ligand-Receptor Interaction Profiling

There is no publicly available data on the receptor binding profile or any ligand-receptor interactions for Ethyl 2-(3-aminopyridin-2-YL)acetate.

Affinity and Selectivity Assessment for Specific Receptor Subtypes

No research has been conducted to assess the binding affinity or selectivity of Ethyl 2-(3-aminopyridin-2-YL)acetate for any specific receptor subtypes. It is worth noting that other molecules containing the aminopyridine scaffold have been studied for their interactions with receptors such as nicotinic acetylcholine (B1216132) and sigma-2 receptors, but these findings are not directly applicable to Ethyl 2-(3-aminopyridin-2-YL)acetate. nih.govresearchgate.net

Cell-Based Mechanistic Studies (In Vitro)

Cellular Pathway Perturbation Analysis

No data is available regarding the effects of Ethyl 2-(3-aminopyridin-2-YL)acetate on specific cellular pathways.

Gene Expression and Protein Level Modulation in Cell Lines